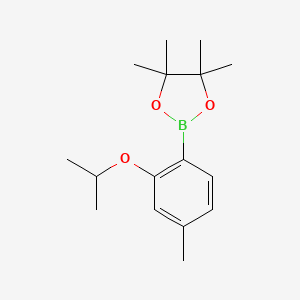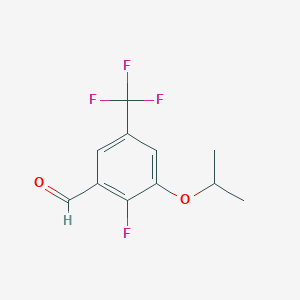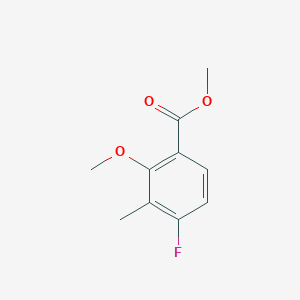
2-Isopropoxy-4-methylphenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-4-methylphenylboronic acid pinacol ester is a chemical compound with the molecular weight of 276.18 . It is used as an intermediate in the synthesis of a variety of cyclic and acyclic organic compounds .
Synthesis Analysis
The synthesis of this compound involves the use of boron reagents in Suzuki–Miyaura coupling . This process involves the formation of carbon-carbon bonds using a transition metal catalyst . Protodeboronation of pinacol boronic esters is also a key step in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of 2-Isopropoxy-4-methylphenylboronic acid pinacol ester is represented by the InChI code1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 . Chemical Reactions Analysis
This compound is involved in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . It also undergoes protodeboronation, a process that is not well developed but has been reported to be catalyzed using a radical approach .Physical And Chemical Properties Analysis
2-Isopropoxy-4-methylphenylboronic acid pinacol ester is a liquid . More detailed physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling
This compound is used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied due to its mild and functional group tolerant reaction conditions .
Inverse-Electron-Demand Diels-Alder Reaction
The compound is used in the inverse-electron-demand Diels-Alder reaction . This reaction is a variant of the Diels-Alder reaction, a method for diene synthesis .
Simmons-Smith Cyclopropanation Reaction
It’s used in the Simmons-Smith cyclopropanation reaction . This reaction involves the conversion of alkenes into cyclopropanes .
Polyene Cyclization
The compound is used in polyene cyclization . This reaction is a process that forms cyclic structures from polyenes .
Stereoselective Aldol Reactions
It’s used in stereoselective aldol reactions . These reactions involve the formation of a new carbon-carbon bond in a stereocontrolled manner .
Grubbs Cross-Metathesis Reaction
The compound is used in the Grubbs cross-metathesis reaction . This reaction is a method for the synthesis of olefins .
Intramolecular Suzuki-Miyaura Reaction
It’s used in the intramolecular Suzuki-Miyaura reaction . This reaction involves the formation of a ring by creating a new carbon-carbon bond within a single molecule .
Preparation of Therapeutic Kinase and Enzymatic Inhibitors
The compound is used in the preparation of various therapeutic kinase and enzymatic inhibitors . These inhibitors can be used in the treatment of various diseases .
Mecanismo De Acción
Direcciones Futuras
The future directions for the use of this compound could involve further development and optimization of the protodeboronation process . Additionally, its use in the synthesis of a variety of cyclic and acyclic organic compounds suggests potential applications in the development of new chemical products .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSREWNFINGLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4-methylphenylboronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














